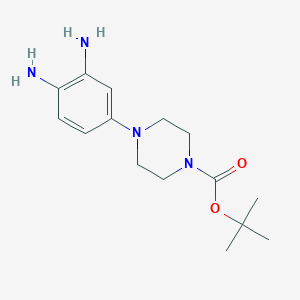

Tert-butyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butyl carbamate (Boc) protecting group and a 3,4-diaminophenyl substituent. This structure combines a rigid aromatic system with a flexible piperazine backbone, making it a versatile intermediate in pharmaceutical synthesis. The Boc group enhances solubility and stability during synthetic processes, while the diaminophenyl moiety provides reactive sites for further functionalization, such as coupling with electrophiles or participation in cyclization reactions .

Properties

IUPAC Name |

tert-butyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-4-5-12(16)13(17)10-11/h4-5,10H,6-9,16-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESRBHHIRARKMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596223 | |

| Record name | tert-Butyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193902-99-7 | |

| Record name | tert-Butyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3,4-diaminophenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may produce a variety of substituted piperazine derivatives .

Scientific Research Applications

Tert-butyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs, their synthetic routes, and functional properties:

Structural and Functional Insights

Aromatic Substituents: Electron-Donating Groups (e.g., 3,4-dimethoxy): Enhance solubility and stabilize charge-transfer interactions, as seen in Olaparib analogs . Electron-Withdrawing Groups (e.g., nitro, cyano): Improve reactivity in nucleophilic substitutions or cross-couplings (e.g., PROTAC synthesis ). Halogenation (e.g., fluoro): Increases metabolic stability and bioavailability, critical for CNS-targeted drugs .

Synthetic Efficiency :

- Transition-Metal Catalysis : CuI-mediated amination (52% yield ) vs. Pd/XPhos cross-coupling (high efficiency for pyridinyl derivatives ).

- Coupling Reagents : HBTU/DIEA achieves moderate yields (55–82% ), while automated flash chromatography optimizes purity (>95% ).

Biological Relevance: Anticancer Activity: Isoxazole-pyrimidine derivatives () inhibit HDACs via metal-binding motifs, whereas dimethoxyphenyl acryloyls () mimic PARP inhibitors. Antimicrobial Potential: Quinolone derivatives () leverage fluorine and cyclopropyl groups for DNA gyrase inhibition.

Physicochemical Properties :

- Solubility : Boc protection improves solubility in organic solvents (DCM, MeOH), critical for intermediates .

- Crystallinity : tert-Butyl groups reduce crystallinity, favoring amorphous solid dispersions in drug formulations .

Contradictions and Limitations

- While this compound is noted for pharmaceutical use, direct biological data are absent in the evidence. Its analogs, however, demonstrate validated targets (e.g., HDACs, PARP).

- Yields vary significantly: CuI catalysis (52% ) underperforms Pd-mediated methods (82% ), suggesting substrate-dependent optimization.

Biological Activity

Tert-butyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of antimalarial and anticancer research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 193902-99-7

- Molecular Weight : 276.34 g/mol

Antimalarial Activity

Research indicates that derivatives of this compound exhibit significant antimalarial properties. A notable study demonstrated its efficacy against Plasmodium falciparum, with an IC value of approximately 0.269 µM, indicating potent activity against the NF54 strain of the parasite . The selectivity index (SI) was calculated at 460, suggesting low cytotoxicity towards mammalian cells (L-6 cells IC = 124 µM) .

Table 1: Biological Activity Summary

| Compound | Target Organism | IC (µM) | SI |

|---|---|---|---|

| This compound | P. falciparum NF54 | 0.269 | 460 |

| L-6 Cells | Mammalian cells | 124 | - |

The mechanism of action appears to involve disruption of mitochondrial functions and hemoglobin catabolism within the parasite, targeting dihydroorotate dehydrogenase and the cytochrome bc1 complex .

Anticancer Activity

In addition to its antimalarial properties, this compound has been explored for its anticancer potential. A study highlighted its role in inhibiting specific cancer pathways, showcasing promising results in combination therapies . The compound's ability to modulate various signaling pathways may contribute to its anticancer effects.

Structure-Activity Relationships (SAR)

The biological activity of this compound is significantly influenced by its structural components. Variations in substituents on the anilino portion of the molecule have been shown to affect both potency and selectivity.

Key Findings:

- Substituents on the piperazine ring enhance antiplasmodial activity.

- The size and polarity of substituents correlate with increased selectivity and reduced cytotoxicity.

- Modifications leading to bulky non-polar groups on the piperazinyl nitrogen generally improve antiplasmodial activity .

Case Study 1: Antimalarial Efficacy

A study synthesized several derivatives based on this compound, assessing their antimalarial efficacy against various strains of P. falciparum. Derivatives showed varying degrees of activity, with some achieving sub-micromolar IC values. The study concluded that specific modifications could lead to improved pharmacological profiles.

Case Study 2: Cancer Pathway Modulation

Another investigation focused on the compound's role in cancer treatment. It was found that certain derivatives could inhibit tumor growth in vitro by targeting key proteins involved in cell proliferation and survival. This highlights the compound's versatility as a potential therapeutic agent beyond malaria treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.